N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamine-d14
Overview
Description
N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamine-d14, also known as this compound, is a useful research compound. Its molecular formula is C23H33NO and its molecular weight is 353.608. The purity is usually 95%.
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Mechanism of Action
The mechanism of action (MoA) of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. This typically involves binding to a molecular target, such as an enzyme or receptor, and initiating a series of biochemical events .
For example, computational analyses and bioinformatic approaches have significantly advanced our understanding of MoAs by integrating various data types, such as -omics, cell morphology, and bioactivity data . These methods help generate hypotheses about the MoA, which can then be experimentally validated . Additionally, deep learning models can predict MoAs by mapping compound structures and transcriptomic signatures into the same embedding space .
Comparison with Similar Compounds
When comparing a compound with similar ones, it’s essential to consider both 2D and 3D structural similarities. PubChem, for instance, provides tools to identify similar compounds based on subgraph fingerprints (2D) and Gaussian-shape overlays (3D) . These methods are complementary, as they can identify different sets of similar compounds .
Similar Compounds: Compounds A, B, and C might share structural similarities with compound X.
Uniqueness: Compound X might have a unique binding affinity or a distinct pathway activation compared to A, B, and C.
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Properties
IUPAC Name |
1,1,1,2,3,3,3-heptadeuterio-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-N-[3-(2-methoxy-5-methylphenyl)-3-phenylpropyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO/c1-17(2)24(18(3)4)15-14-21(20-10-8-7-9-11-20)22-16-19(5)12-13-23(22)25-6/h7-13,16-18,21H,14-15H2,1-6H3/i1D3,2D3,3D3,4D3,17D,18D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXFTVHDCYNKJH-JXDOJKDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)OC)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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